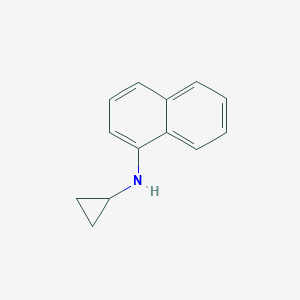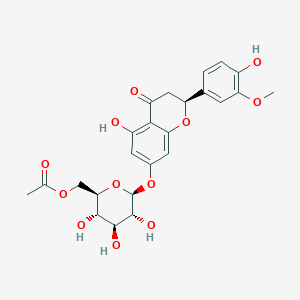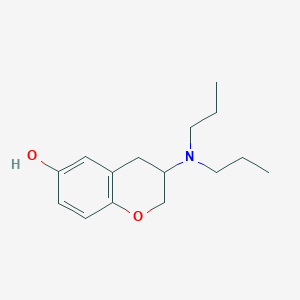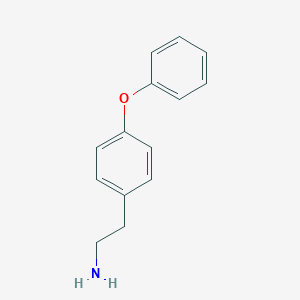
4-苯氧基苯乙胺
描述
4-Phenoxyphenethylamine is an organic compound with the molecular formula C14H15NO It is a derivative of phenethylamine, where a phenoxy group is attached to the phenethylamine backbone
科学研究应用
4-Phenoxyphenethylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
4-Phenoxyphenethylamine is a compound that is structurally similar to phenethylamine . Phenethylamine is known to interact with human trace amine-associated receptor 1 (hTAAR1) as an agonist . .
Mode of Action
Phenethylamine releases norepinephrine and dopamine and appears to induce acetylcholine release via a glutamate-mediated mechanism .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to affect the biosynthesis of sterols and the regulation of enzymes .
Result of Action
Phenethylamine, a structurally similar compound, is known to increase the risk or severity of cns depression when combined with certain other compounds .
生化分析
Biochemical Properties
For instance, phenethylamine is a substrate of monoamine oxidase B (MAO-B) in the paraventricular thalamic nucleus .
Cellular Effects
Phenethylamines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenethylamines often exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-Phenoxyphenethylamine in laboratory settings. Phenethylamines have been studied extensively in various settings .
Dosage Effects in Animal Models
The effects of 4-Phenoxyphenethylamine at different dosages in animal models have not been reported. The effects of phenethylamines have been studied in animal models .
Metabolic Pathways
Phenethylamines are commonly produced from the amino acid phenylalanine using enzyme-catalyzed decarboxylation .
Transport and Distribution
Phenethylamines are known to interact with various transporters and binding proteins .
Subcellular Localization
The localization of phenethylamines and their effects on activity or function have been studied .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenethylamine typically involves the following steps:
Preparation of 4-Phenoxybenzaldehyde: This can be achieved by reacting phenol with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate.
Reduction to 4-Phenoxybenzyl Alcohol: The 4-Phenoxybenzaldehyde is then reduced to 4-Phenoxybenzyl alcohol using a reducing agent like sodium borohydride.
Conversion to 4-Phenoxybenzyl Bromide: The 4-Phenoxybenzyl alcohol is converted to 4-Phenoxybenzyl bromide using hydrobromic acid.
Formation of 4-Phenoxyphenethylamine: Finally, the 4-Phenoxybenzyl bromide is reacted with ammonia or an amine to form 4-Phenoxyphenethylamine.
Industrial Production Methods
Industrial production methods for 4-Phenoxyphenethylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
4-Phenoxyphenethylamine can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of 4-Phenoxybenzaldehyde or 4-Phenoxybenzoic acid.
Reduction: Formation of 4-Phenoxybenzyl alcohol.
Substitution: Formation of various substituted phenethylamines.
相似化合物的比较
Similar Compounds
Phenethylamine: The parent compound, which lacks the phenoxy group.
4-Methoxyphenethylamine: Similar structure but with a methoxy group instead of a phenoxy group.
4-Hydroxyphenethylamine: Similar structure but with a hydroxy group instead of a phenoxy group.
Uniqueness
4-Phenoxyphenethylamine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(4-phenoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPLGDXCJAUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152134 | |
| Record name | 4-Phenoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118468-18-1 | |
| Record name | 4-Phenoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118468-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118468181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118468-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


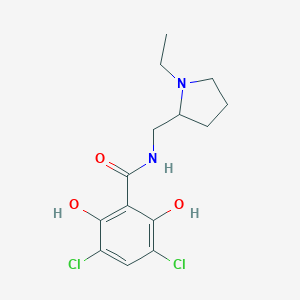
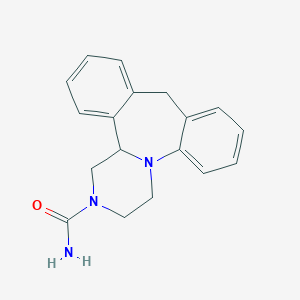
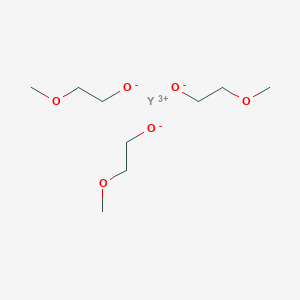
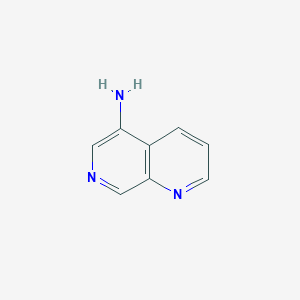
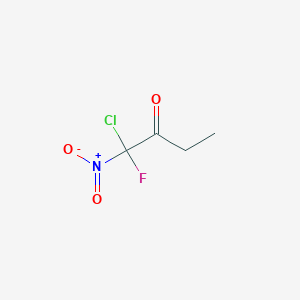
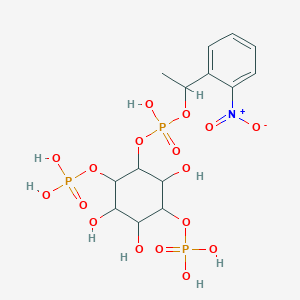
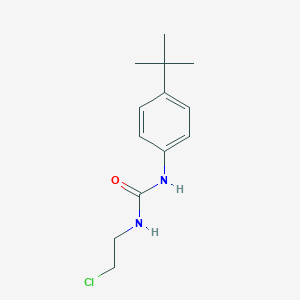

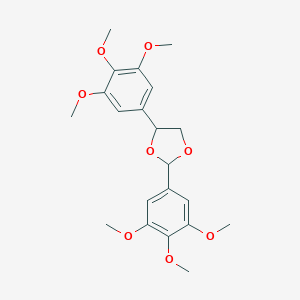
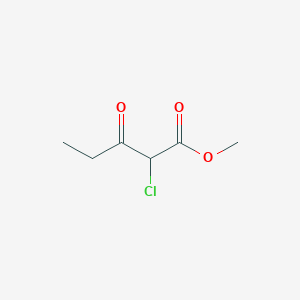
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)
